Epyrifenacil

Description

Properties

CAS No. |

353292-31-6 |

|---|---|

Molecular Formula |

C21H16ClF4N3O6 |

Molecular Weight |

517.8 g/mol |

IUPAC Name |

ethyl 2-[[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]-2-pyridinyl]oxy]acetate |

InChI |

InChI=1S/C21H16ClF4N3O6/c1-3-33-18(31)10-34-19-14(5-4-6-27-19)35-15-8-13(12(23)7-11(15)22)29-17(30)9-16(21(24,25)26)28(2)20(29)32/h4-9H,3,10H2,1-2H3 |

InChI Key |

XPEVJXBWHXAUDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=N1)OC2=C(C=C(C(=C2)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Epyrifenacil: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epyrifenacil is a novel herbicide belonging to the pyrimidinedione class of chemicals. It functions as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Epyrifenacil is effective against a broad spectrum of grass and broadleaf weeds. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mode of action, and available experimental methodologies.

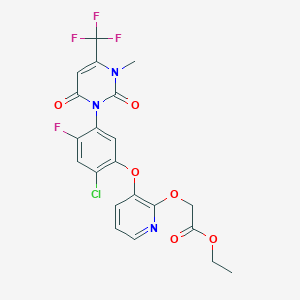

Chemical Structure and Identification

Epyrifenacil is chemically known as ethyl 2-[[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]-2-pyridinyl]oxy]acetate[1]. Its chemical structure is characterized by a central phenoxy-pyridine ether linkage connecting a trifluoromethyl-substituted pyrimidinedione ring and an ethyl acetate moiety.

Key Identifiers:

-

IUPAC Name: ethyl 2-[[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]-2-pyridinyl]oxy]acetate[1][2]

-

CAS Number: 353292-31-6[1]

-

Molecular Formula: C₂₁H₁₆ClF₄N₃O₆[1]

-

Molecular Weight: 517.82 g/mol

-

Chemical Structure:

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of Epyrifenacil is presented in the table below. It is characterized by its low water solubility and extremely low vapor pressure, which has implications for its environmental fate and application methods.

| Property | Value | Reference |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Low (quantitative data not available) | |

| Solubility in Organic Solvents | DMSO: 100 mg/mL | |

| Vapor Pressure | 7 x 10⁻¹³ Pa | |

| Octanol-Water Partition Coefficient (Log P) | Data not available |

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Epyrifenacil's herbicidal activity stems from its inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme. The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. This accumulated substrate then undergoes non-enzymatic oxidation, leading to the formation of triplet-state protoporphyrin IX. In the presence of light and molecular oxygen, this molecule generates highly reactive singlet oxygen, which initiates a cascade of lipid peroxidation, destroying cell membranes and leading to rapid cellular leakage and death of the plant.

Caption: Mechanism of action of Epyrifenacil via PPO inhibition.

Experimental Protocols

Analytical Method for Epyrifenacil Residue Analysis

A common method for the determination of Epyrifenacil and its metabolite, S-3100-CA, in biological matrices involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation (Liver Tissue):

-

Homogenize approximately 200 mg of liver tissue.

-

Perform an extraction procedure to isolate the analytes of interest.

-

-

HPLC Conditions:

-

System: Shimadzu 20A HPLC system or equivalent.

-

Column: CAPCELL PAK MGII column (50 mm × 2.0 mm, 3 µm particle size) or similar reverse-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Gradient: Start with 30% B, increase to 76% B at 4.0 min, and then to 100% B.

-

-

MS/MS Detection:

-

Utilize selective reaction monitoring (SRM) for quantification.

-

SRM Transition for Epyrifenacil: m/z 518/473.

-

SRM Transition for S-3100-CA: m/z 490/473.

-

Quantify the analytes using a linear calibration curve with analytical standards.

-

Caption: General workflow for Epyrifenacil residue analysis.

Formulation for In Vivo Studies

For laboratory-based in vivo studies, Epyrifenacil can be formulated as a suspension. The following is a general protocol for preparing a dosing solution.

-

Materials:

-

Epyrifenacil (active ingredient)

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

-

Procedure:

-

Prepare a stock solution of Epyrifenacil in DMSO (e.g., 25.0 mg/mL).

-

To prepare the final dosing solution, add the DMSO stock solution to corn oil to achieve the desired final concentration. For example, to make a 2.5 mg/mL solution, add 100 µL of the 25.0 mg/mL DMSO stock to 900 µL of corn oil.

-

Mix the solution thoroughly to ensure a uniform suspension.

-

It is recommended to prepare the in vivo formulation fresh on the day of use.

-

Conclusion

Epyrifenacil is a significant addition to the portfolio of PPO-inhibiting herbicides, offering broad-spectrum weed control. Its unique chemical structure and potent mode of action make it a valuable tool in modern agriculture. This technical guide has summarized the core chemical and physical properties of Epyrifenacil, detailed its mechanism of action, and provided an overview of relevant experimental protocols. Further research into its environmental fate, toxicology, and the development of optimized formulations will continue to be of high interest to the scientific community.

References

Epyrifenacil's Systemic Action in Weed Control: A Technical Guide

Executive Summary

Epyrifenacil is a novel, broad-spectrum herbicide distinguished by its systemic action, a unique characteristic for a protoporphyrinogen IX oxidase (PPO) inhibitor.[1] Developed by Sumitomo Chemical, this pyrimidinedione-class herbicide is applied as a proherbicide and is converted within the plant to its active acid metabolite.[1][2][3] This active form is mobile within the phloem, enabling translocation throughout the weed to control both broadleaf and grass species, including some biotypes resistant to other PPO inhibitors.[1] Its efficacy at low use rates and low vapor pressure further establish Epyrifenacil as a significant tool for modern weed management and resistance mitigation strategies.

Introduction

Protoporphyrinogen IX oxidase (PPO) inhibiting herbicides, classified under HRAC Group 14, have historically been characterized as "contact" herbicides. Their rapid, light-dependent mechanism of action causes swift cell membrane damage, which typically limits their movement within the plant. Epyrifenacil represents a paradigm shift in this class. Belonging to the pyrimidinedione chemical family, it possesses a unique three-ring structure that contributes to its distinct biological activity. It offers a foliar solution for broad-spectrum weed management, demonstrating systemic control of grasses—a notable advantage over many commercial PPO inhibitors. This guide provides a detailed technical overview of the mechanism, systemic action, performance data, and experimental evaluation of Epyrifenacil.

Mechanism of Action: PPO Inhibition

Epyrifenacil's herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO). This enzyme is critical in both the chlorophyll (in plants) and heme (in plants and mammals) biosynthesis pathways, where it catalyzes the oxidation of protoporphyrinogen IX into protoporphyrin IX (Proto IX).

When Epyrifenacil's active metabolite inhibits PPO in the chloroplast, the substrate protoporphyrinogen IX accumulates and leaks into the cytoplasm. There, it is rapidly oxidized to the highly photodynamic Proto IX. In the presence of light and oxygen, Proto IX generates a cascade of reactive oxygen species (ROS), which initiate lipid peroxidation. This process leads to the rapid disintegration of cellular membranes, resulting in fluid leakage, loss of cell function, and ultimately, plant death.

Caption: Mechanism of Action for Epyrifenacil via PPO Inhibition.

Systemic Action and Biokinetics

A key innovation of Epyrifenacil is its systemic activity, which is uncharacteristic of PPO inhibitors. Epyrifenacil itself is a proherbicide. After foliar application, it is absorbed and de-esterified into its herbicidally active carboxylic acid metabolite, S-3100-CA. While the parent ester shows limited movement, the acid metabolite is readily loaded into the phloem and translocated throughout the plant. This systemic movement allows the herbicide to reach and control critical meristematic tissues in both shoots and roots, which is particularly important for the control of grass weeds.

References

- 1. Epyrifenacil, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epyrifenacil | C21H16ClF4N3O6 | CID 12097345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparative hepatotoxicity of a herbicide, epyrifenacil, in humans and rodents by comparing the dynamics and kinetics of its causal metabolite [jstage.jst.go.jp]

Environmental Fate and Soil Mobility of Epyrifenacil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and soil mobility of the herbicide Epyrifenacil. The information is compiled from publicly available regulatory documents and scientific assessments, primarily from the United States Environmental Protection Agency (EPA).

Executive Summary

Epyrifenacil is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide. Its environmental behavior is characterized by the rapid degradation of the parent molecule and the formation of numerous, more persistent degradates. The primary metabolite, S-3100-CA, is more mobile in soil than Epyrifenacil itself. While the parent compound is non-persistent in soil and aquatic environments, the overall residue, including its degradates, exhibits high persistence. One of the terminal degradation products of Epyrifenacil is trifluoroacetic acid (TFA), a compound noted for its environmental persistence.

Data Presentation: Physicochemical Properties and Environmental Fate

The following tables summarize the key quantitative data regarding the environmental fate and mobility of Epyrifenacil and its principal degradate, S-3100-CA.

Table 1: Physicochemical Properties of Epyrifenacil

| Property | Value | Source |

| IUPAC Name | ethyl 2-[[3-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]-2-pyridinyl]oxy]acetate | N/A |

| CAS Number | 353292-31-6 | N/A |

| Molecular Formula | C₂₁H₁₆ClF₄N₃O₆ | N/A |

| Molar Mass | 517.82 g/mol | N/A |

| Water Solubility | Information not available in provided search results | N/A |

| Vapor Pressure | Information not available in provided search results | N/A |

| Log Kow (Octanol-Water Partition Coefficient) | Information not available in provided search results | N/A |

Table 2: Environmental Fate of Epyrifenacil

| Environmental Process | Parameter | Value (days) | Notes | Source |

| Hydrolysis | DT₅₀ | pH 4: StablepH 7: Slow degradationpH 9: More rapid degradation | pH-dependent hydrolysis. A 30-day study yielded a calculated half-life of 2,237 days for the overall system.[1] | [2] |

| Aqueous Photolysis | DT₅₀ | 9.16 | At 40°N latitude. | [3] |

| Aerobic Soil Metabolism | DT₅₀ (Parent) | 0.22 - 1.2 | Rapid degradation of the parent compound. | [3] |

| DT₅₀ (Total Residues) | up to 2,521 | Indicates high persistence of degradates. | [1] | |

| Anaerobic Aquatic Metabolism | DT₅₀ (Parent) | Rapid degradation | Specific DT₅₀ value not available. | |

| Aerobic Aquatic Metabolism | DT₅₀ (Parent) | 1.2 - 3.3 | Rapid degradation of the parent compound. | |

| DT₅₀ (Total Residues) | 188 - 1850 | Indicates high persistence of degradates. |

Table 3: Soil Mobility of Epyrifenacil and its Degradate S-3100-CA

| Compound | Kₒc (mL/g-OC) | Mobility Classification | Source |

| Epyrifenacil | 184 - 428 | Moderately Mobile | |

| S-3100-CA | 24 - 135 | Mobile |

Experimental Protocols

Detailed experimental protocols for the studies conducted on Epyrifenacil are proprietary to the registrant. However, these studies generally follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) and the EPA's Office of Chemical Safety and Pollution Prevention (OCSPP). Below are generalized methodologies for the key experiments cited.

1. Aerobic Soil Metabolism (Following OECD Guideline 307)

-

Objective: To determine the rate and route of degradation of Epyrifenacil in soil under aerobic conditions.

-

Methodology:

-

Radiolabeled Epyrifenacil (e.g., ¹⁴C-labeled) is applied to fresh soil samples with known characteristics (e.g., texture, pH, organic matter content, microbial biomass).

-

The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

-

A continuous flow of humidified air is passed through the incubation flasks to maintain aerobic conditions. Traps containing solutions to capture CO₂ and other volatile organic compounds are placed at the outlet.

-

Soil samples are collected at various time intervals and analyzed for the parent compound and its degradation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Mass Spectrometry (MS).

-

The disappearance time for 50% of the parent compound (DT₅₀) is calculated using appropriate kinetic models (e.g., single first-order, IORE).

-

2. Aqueous Photolysis (Following OECD Guideline 316)

-

Objective: To determine the rate of degradation of Epyrifenacil in water when exposed to light.

-

Methodology:

-

A sterile aqueous solution of radiolabeled Epyrifenacil in a buffer (e.g., pH 7) is prepared.

-

The solution is placed in quartz tubes and exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters).

-

Control samples are incubated in the dark at the same temperature to measure any degradation not caused by light (e.g., hydrolysis).

-

Aliquots of the solutions are taken at different time points and analyzed by HPLC to determine the concentration of the parent compound and photoproducts.

-

The half-life (DT₅₀) of photolytic degradation is calculated from the rate of disappearance of Epyrifenacil in the light-exposed samples after correcting for any degradation in the dark controls.

-

3. Adsorption/Desorption (Following OECD Guideline 106)

-

Objective: To determine the extent to which Epyrifenacil and its metabolites bind to soil particles, which is indicative of their mobility.

-

Methodology:

-

A batch equilibrium method is used with several soil types of varying textures, organic carbon content, and pH.

-

Aqueous solutions of radiolabeled Epyrifenacil at various concentrations are added to soil samples in centrifuge tubes. A background electrolyte solution (e.g., 0.01 M CaCl₂) is used.

-

The soil-solution slurries are agitated for a specific time to reach equilibrium.

-

The slurries are then centrifuged to separate the aqueous phase from the soil.

-

The concentration of Epyrifenacil in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

The soil-water distribution coefficient (Kd) is determined. The organic carbon-normalized adsorption coefficient (Kₒc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

-

For desorption, the supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the amount of Epyrifenacil that is released from the soil particles.

-

Mandatory Visualizations

Caption: Simplified degradation pathway of Epyrifenacil in the environment.

Caption: Workflow for determining the soil mobility of Epyrifenacil.

References

Toxicological Profile of Epyrifenacil in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epyrifenacil, a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, demonstrates a toxicological profile in mammals primarily characterized by hepatotoxicity and anemia resulting from its mechanism of action. This technical guide provides a comprehensive overview of the toxicological data for Epyrifenacil in mammalian species, with a focus on quantitative endpoints, experimental methodologies, and the underlying biochemical pathways. The primary active metabolite, S-3100-CA, is central to the observed toxicity. Notably, significant species differences in sensitivity have been observed, with humans demonstrating lower susceptibility than rodents. This document is intended to serve as a core resource for professionals in research, drug development, and regulatory sciences.

Mechanism of Action

Epyrifenacil functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] In mammals, PPO is a critical enzyme in the heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX (PPIX).[1][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which can auto-oxidize to PPIX. The accumulation of PPIX, a potent photosensitizer, in tissues, particularly the liver, can lead to oxidative stress, cellular damage, and subsequent toxicity. This disruption of the heme synthesis pathway also results in decreased hemoglobin and erythrocyte production, leading to anemia.

The proposed mode of action for Epyrifenacil-induced liver tumors in male mice is a porphyria-mediated cytotoxicity pathway, which involves a sequence of key events: PPO inhibition, porphyrin accumulation, hepatocellular injury, regenerative cell proliferation, and ultimately, the development of liver tumors.

Caption: Mechanism of Epyrifenacil toxicity.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that orally administered Epyrifenacil is well-absorbed (approximately 73-74% of the dose) and rapidly metabolized. The parent compound is not detected in plasma, tissues, or urine. The primary metabolic pathway involves the rapid cleavage of an ester bond to form the active metabolite, S-3100-CA ((3-{2-chloro-4-fluoro-5-[1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy}pyridin-2-yloxy)acetic acid). This conversion is rapid across species, including rats, mice, and humans, suggesting a significant first-pass effect.

S-3100-CA is the predominant metabolite found in plasma and is mainly distributed to the liver, with concentrations 70-112 times higher than in plasma at a low dose in rats. Elimination of radioactivity is rapid, primarily occurring through feces via biliary excretion within 48 hours. There is evidence suggesting the involvement of organic anion-transporting polypeptides (OATP) in the active transport of S-3100-CA into the liver and kidney.

Caption: ADME workflow for Epyrifenacil.

Toxicological Studies

Acute Toxicity

Epyrifenacil exhibits low acute toxicity when administered orally and dermally (EPA Toxicity Category III) and via inhalation (EPA Toxicity Category IV). It is minimally irritating to the eyes (EPA Toxicity Category III) and skin (EPA Toxicity Category IV) and is not a skin sensitizer.

| Endpoint | Classification | Reference |

| Acute Oral Toxicity | Low (EPA Category III) | |

| Acute Dermal Toxicity | Low (EPA Category III) | |

| Acute Inhalation Toxicity | Low (EPA Category IV) | |

| Eye Irritation | Minimally irritating (EPA Category III) | |

| Skin Irritation | Minimally irritating (EPA Category IV) | |

| Skin Sensitization | Not a sensitizer |

Sub-chronic and Chronic Toxicity

Repeated administration of Epyrifenacil in laboratory animals has led to toxicological changes related to PPO inhibition, namely hepatotoxicity and anemia.

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study in Rodents

-

Species: Crl:CD(SD) rats and Crl:CD1(ICR) mice.

-

Administration: Dietary administration for 90 consecutive days.

-

Dose Levels (Rats): 0 (basal diet), 50, 300, and 800 ppm.

-

Dose Levels (Mice): 0 (basal diet), 5, 25, and 100 ppm.

-

Observations: Included clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology. Toxicokinetics were also assessed.

| Study | Species | NOAEL (ppm) | NOAEL (mg/kg/day) | Observed Effects | Reference |

| Chronic Toxicity/Carcinogenicity | Rat | 200 | Chronic: 9.1 (M), 10.9 (F); Carcinogenicity: 8.3 (M), 9.5 (F) | Hepatocyte single-cell necrosis, hepatocellular/sinusoidal pigment, and bile duct hyperplasia in females. | |

| Carcinogenicity | Mouse | 1 | 0.1 (M & F) | Non-neoplastic findings in the liver. |

Carcinogenicity

In a mouse carcinogenicity study, Epyrifenacil induced hepatocellular adenoma and carcinoma in males. These tumors are considered to be attributable to a porphyria-mediated cytotoxicity mode of action, which is not considered relevant to humans due to significant quantitative toxicodynamic and toxicokinetic differences between mice and humans. Epyrifenacil did not show carcinogenic potential in rats.

Genotoxicity

Epyrifenacil is not considered to present a genotoxic hazard. A comprehensive package of in vitro (bacterial and mammalian cells) and in vivo (mouse micronucleus test) mutagenicity studies showed no evidence of genotoxicity. The metabolites of Epyrifenacil also tested negative in genotoxicity assays.

Experimental Protocol: In Vivo Mouse Micronucleus Test

-

Objective: To assess the potential of Epyrifenacil to induce chromosomal damage.

-

Methodology: Epyrifenacil was administered to mice, and the incidence of micronucleated polychromatic erythrocytes in bone marrow was evaluated.

-

Result: No significant increase in the incidence of micronucleated polychromatic erythrocytes was observed.

Reproductive and Developmental Toxicity

Epyrifenacil is not a reproductive toxicant and is not teratogenic or fetotoxic in rats or rabbits.

| Study | Species | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | NOAEL (Reproductive Effects) | Observed Effects (Systemic Toxicity) | Reference |

| Two-Generation Reproduction | Rat | 100 ppm (M: 5.57 mg/kg/day, F: 10.31 mg/kg/day) | - | 100 ppm (M: 6.62 mg/kg/day), 300 ppm (F: 22.63 mg/kg/day) (highest doses tested) | Increased liver weights with bile duct hyperplasia, hepatocellular hypertrophy, and hepatocellular necrosis in F0 males; mortality, adverse clinical observations, and changes in body weight and food consumption in F1 generation. | |

| Developmental Toxicity | Rat | 20 mg/kg/day | 200 mg/kg/day (highest dose tested) | - | Increased liver weight with minimal centrilobular hepatocyte hypertrophy, focal subcapsular necrosis, and hematological deficits. |

Endocrine Disruption

Based on the available toxicological database, Epyrifenacil is not considered to have any endocrine-disrupting potential.

Human Risk Assessment

Significant species differences exist in the toxicity of Epyrifenacil, with humans being less sensitive than rodents. This is attributed to both toxicodynamic and toxicokinetic differences:

-

Toxicodynamics: In vitro assays revealed an approximately tenfold weaker inhibition of PPO by the active metabolite S-3100-CA in humans compared to rodents.

-

Toxicokinetics: Hepatic uptake of S-3100-CA is six- to thirteen-fold lower in humans than in mice.

Caption: Species differences in Epyrifenacil toxicity.

Conclusion

The toxicological profile of Epyrifenacil in mammals is well-characterized and directly linked to its inhibition of protoporphyrinogen oxidase. The primary toxicities observed are hepatotoxicity and anemia, driven by the active metabolite S-3100-CA. While high doses can induce liver tumors in male mice, a weight of evidence analysis, supported by in vitro and in vivo data including studies with humanized chimeric mice, indicates that the mode of action is not relevant to humans due to significant quantitative differences in both toxicokinetics and toxicodynamics. Epyrifenacil is not genotoxic, carcinogenic in rats, teratogenic, or a reproductive toxicant at doses not associated with parental toxicity. This comprehensive dataset provides a robust foundation for the human health risk assessment of Epyrifenacil.

References

- 1. Comparative hepatotoxicity of a herbicide, epyrifenacil, in humans and rodents by comparing the dynamics and kinetics of its causal metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative hepatotoxicity of a herbicide, epyrifenacil, in humans and rodents by comparing the dynamics and kinetics of its causal metabolite [jstage.jst.go.jp]

- 3. Researches on the evaluation of pesticide safety in humans using a pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of the species differences of epyrifenacil-induced hepatotoxicity between mice and humans by mass spectrometry imaging analysis in chimeric mice with humanized liver [jstage.jst.go.jp]

An In-depth Technical Guide to the Scientific Literature on Epyrifenacil (CAS Number 353292-31-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epyrifenacil, with the CAS number 353292-31-6, is a novel herbicide belonging to the phenyluracil chemical class.[1] Developed by Sumitomo Chemical, it is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthetic pathway of chlorophyll in plants and heme in animals.[1] This technical guide provides a comprehensive overview of the scientific literature on Epyrifenacil, focusing on its mechanism of action, herbicidal efficacy, metabolic fate, and toxicological profile. The information is presented to support further research and development in the fields of agriculture and drug discovery.

Chemical and Physical Properties

Epyrifenacil is chemically known as ethyl [(3-{2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(2H)-yl]-4-fluorophenoxy}-2-pyridyl)oxy]acetate.[1] A summary of its key chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 353292-31-6 | [1] |

| IUPAC Name | ethyl [(3-{2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(2H)-yl]-4-fluorophenoxy}-2-pyridyl)oxy]acetate | [1] |

| Molecular Formula | C₂₁H₁₆ClF₄N₃O₆ | |

| Molecular Weight | 517.81 g/mol | |

| Chemical Class | Phenyluracil Herbicide | |

| Developer | Sumitomo Chemical | |

| Code Name | S-3100 |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Epyrifenacil exerts its herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). Inhibition of PPO leads to the accumulation of PPGIX, which then leaks from the plastid and is rapidly oxidized by non-enzymatic processes in the cytoplasm to form PPIX. This misplaced accumulation of PPIX, a potent photosensitizer, results in the generation of reactive oxygen species (ROS) upon exposure to light, leading to lipid peroxidation, membrane disruption, and ultimately, cell death.

References

Phloem Mobility of Epyrifenacil's Acid Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epyrifenacil is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide with systemic activity against a broad spectrum of weeds.[1][2] Its efficacy as a systemic herbicide is not due to the parent compound but rather the phloem mobility of its primary metabolite, a carboxylic acid derivative referred to as S-3100-CA.[1][2] This technical guide provides an in-depth analysis of the phloem mobility of this acid metabolite, consolidating available data, outlining detailed experimental protocols for its study, and presenting signaling pathways and experimental workflows through explanatory diagrams. While specific quantitative data on the translocation rates and concentrations of S-3100-CA in plants are not extensively available in public literature, this guide synthesizes the established mechanism of action and theoretical principles governing its movement within the plant vascular system.

Introduction to Epyrifenacil and its Systemic Action

Epyrifenacil is applied as an ethyl ester proherbicide.[3] Following foliar application, it is rapidly absorbed by the leaves and hydrolyzed to its biologically active carboxylic acid metabolite, S-3100-CA. This conversion is critical for its systemic activity. Studies on corn and wild soybean have demonstrated that the parent epyrifenacil is largely confined to the treated leaves, while the acid metabolite is detected in distal parts of the plant, including the apical meristems. This indicates that S-3100-CA is the mobile form of the herbicide responsible for its systemic herbicidal effects.

The systemic movement of S-3100-CA is believed to occur primarily through the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules from the leaves (sources) to areas of active growth or storage (sinks). This phloem mobility allows the herbicide to reach and control weeds that may not have been directly sprayed, a key advantage for effective weed management.

Physicochemical Properties and Phloem Mobility

The phloem mobility of a xenobiotic is significantly influenced by its physicochemical properties, particularly its lipophilicity (LogP) and acidity (pKa). The "weak acid trap" model is a widely accepted theory explaining the accumulation of certain herbicides in the phloem.

The Weak Acid Trap Model

The model posits that for a weak acid to be phloem-mobile, it should have an optimal balance of lipophilicity to cross cell membranes in its undissociated form and a pKa that allows it to become trapped in the alkaline environment of the phloem's sieve tubes in its dissociated, less membrane-permeable form.

Physicochemical Properties of Epyrifenacil and its Acid Metabolite

| Compound | Molecular Formula | Molar Mass ( g/mol ) | LogP (estimated) | pKa (estimated) |

| Epyrifenacil | C₂₁H₁₆ClF₄N₃O₆ | 517.81 | 3.8 | Not Applicable (Ester) |

| S-3100-CA (Acid Metabolite) | C₁₉H₁₂ClF₄N₃O₆ | 489.77 | 2.5 | 3.5 |

Note: LogP and pKa values for S-3100-CA are estimated using computational models and should be considered as approximations.

The estimated LogP of S-3100-CA (around 2.5) suggests it has intermediate lipophilicity, which is favorable for crossing plant cell membranes. The estimated pKa of approximately 3.5 indicates that it is a weak acid. In the relatively neutral to slightly acidic environment of the apoplast (cell wall space), a significant portion of S-3100-CA will be in its undissociated, more lipophilic form, allowing it to diffuse across the plasma membranes of phloem companion cells and sieve elements. Once inside the alkaline environment of the sieve tube (pH ~7.5-8.5), the acid will dissociate into its anionic form. This charged form is significantly less membrane-permeable, effectively "trapping" the herbicide within the phloem for long-distance transport.

Metabolism and Translocation Pathway

The conversion of epyrifenacil to its phloem-mobile acid metabolite is a critical first step for its systemic action.

References

- 1. researchgate.net [researchgate.net]

- 2. Epyrifenacil, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative hepatotoxicity of a herbicide, epyrifenacil, in humans and rodents by comparing the dynamics and kinetics of its causal metabolite - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detecting Epyrifenacil in Environmental Samples: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of the herbicide Epyrifenacil in soil and water matrices. While specific validated methods for Epyrifenacil are not widely published, the following protocols are based on established and robust techniques for pesticide residue analysis, such as QuEChERS for soil and Solid-Phase Extraction (SPE) for water, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification.

Application Note 1: Analysis of Epyrifenacil in Soil using QuEChERS and LC-MS/MS

This application note describes a method for the extraction, cleanup, and quantification of Epyrifenacil residues in soil. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become a standard for pesticide residue analysis in a variety of complex matrices.[1][2]

Principle:

The protocol involves an initial extraction of Epyrifenacil from a soil sample into an organic solvent (acetonitrile), followed by a partitioning step using salts to separate the organic layer from the aqueous and solid phases. A subsequent dispersive solid-phase extraction (d-SPE) step is employed to remove interfering matrix components before analysis by LC-MS/MS.

Experimental Protocol:

1. Sample Preparation and Extraction:

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

- Add 10 mL of reagent-grade water to the soil sample to create a slurry. For dry soils, pre-wetting the sample and allowing it to equilibrate can improve extraction efficiency.

- Add 10 mL of acetonitrile to the tube.

- Add an appropriate internal standard solution.

- Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

- Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

- Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE centrifuge tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., Primary Secondary Amine - PSA, to remove organic acids, and C18 to remove nonpolar interferences).

- Cap the tube and vortex for 30 seconds.

- Centrifuge at ≥3000 rcf for 5 minutes.

3. Final Extract Preparation and Analysis:

- Take a 1 mL aliquot of the cleaned extract and transfer it to a vial.

- The extract can be directly injected into the LC-MS/MS system or, if necessary, evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable mobile phase.

- Analyze the sample using a validated LC-MS/MS method.

Suggested LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to Epyrifenacil.

Workflow for Epyrifenacil Analysis in Soil

References

Application Notes and Protocols for Testing Epyrifenacil Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to laboratory protocols for evaluating the efficacy of Epyrifenacil, a protoporphyrinogen oxidase (PPO) inhibiting herbicide. The following sections detail the mechanism of action, experimental protocols for in vitro and whole-plant assays, and data presentation guidelines to facilitate consistent and reproducible results.

Introduction to Epyrifenacil

Epyrifenacil is a systemic herbicide belonging to the pyrimidinedione chemical class.[1] It is designed for broad-spectrum control of both grass and broadleaf weeds.[1][2] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[3][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, plant death. Epyrifenacil has demonstrated efficacy against weed species that have developed resistance to other PPO inhibitors.

Signaling Pathway of Epyrifenacil Action

The herbicidal effect of Epyrifenacil is initiated by its specific inhibition of the PPO enzyme. The subsequent cascade of events leading to plant cell death is depicted in the following signaling pathway diagram.

Caption: Epyrifenacil inhibits PPO, leading to the accumulation of Protoporphyrinogen IX, generation of ROS, and subsequent cell death.

Experimental Protocols

To assess the efficacy of Epyrifenacil, two primary laboratory assays are recommended: an in vitro PPO inhibition assay and a whole-plant bioassay.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol determines the direct inhibitory effect of Epyrifenacil on the PPO enzyme.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of Epyrifenacil against PPO.

Materials:

-

PPO enzyme source (e.g., isolated from target weed species or a recombinant source)

-

Epyrifenacil technical grade standard

-

Protoporphyrinogen IX (substrate)

-

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)

-

Solvent for Epyrifenacil (e.g., DMSO)

-

96-well microplates (black, clear bottom for fluorescence reading)

-

Fluorescence microplate reader

Protocol Workflow:

Caption: Workflow for the in vitro PPO inhibition assay to determine the IC50 of Epyrifenacil.

Detailed Steps:

-

Enzyme Preparation: Extract PPO from the desired plant tissue or use a commercially available recombinant enzyme. The extraction procedure typically involves tissue homogenization in a buffer, followed by centrifugation to isolate the enzyme-containing fraction.

-

Reagent Preparation:

-

Prepare a stock solution of Epyrifenacil in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Epyrifenacil stock solution in the assay buffer to obtain a range of test concentrations.

-

Prepare the protoporphyrinogen IX substrate immediately before use by reducing protoporphyrin IX.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the PPO enzyme solution, and the different concentrations of Epyrifenacil. Include a control with no inhibitor.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding the freshly prepared protoporphyrinogen IX substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at an excitation wavelength of approximately 405 nm and an emission wavelength of around 630 nm. The fluorescence corresponds to the formation of protoporphyrin IX.

-

-

Data Analysis:

-

Determine the initial rate of the reaction for each Epyrifenacil concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Plot the percentage of PPO inhibition against the logarithm of the Epyrifenacil concentration.

-

Calculate the IC50 value, which is the concentration of Epyrifenacil that inhibits 50% of the PPO enzyme activity, using a suitable non-linear regression model.

-

Data Presentation:

Summarize the IC50 values in a table for clear comparison.

| Target Species | Enzyme Source | Epyrifenacil IC50 (nM) | 95% Confidence Interval |

| Amaranthus palmeri (Palmer amaranth) | Recombinant PPO2 (wild-type) | 15.3 | (12.1 - 19.4) |

| Comparative Herbicide 1 (e.g., Fomesafen) | Recombinant PPO2 (wild-type) | 45.8 | (38.7 - 54.2) |

| Comparative Herbicide 2 (e.g., Flumioxazin) | Recombinant PPO2 (wild-type) | 28.9 | (24.1 - 34.6) |

Note: The IC50 values for comparative herbicides are provided as examples for context and may vary based on experimental conditions.

Whole-Plant Bioassay for Herbicidal Efficacy

This protocol evaluates the herbicidal efficacy of Epyrifenacil on whole plants under controlled environmental conditions.

Objective: To determine the dose-response of various weed species to Epyrifenacil and calculate the effective dose for 50% growth reduction (GR50) or lethal dose for 50% of the population (LD50).

Materials:

-

Seeds of target weed species (e.g., Amaranthus palmeri, Digitaria ciliaris, Setaria faberi)

-

Pots with a suitable soil mix

-

Epyrifenacil formulation

-

Spray chamber calibrated to deliver a consistent volume

-

Growth chamber or greenhouse with controlled temperature, humidity, and light

-

Balance for weighing plant biomass

Protocol Workflow:

Caption: Workflow for the whole-plant bioassay to assess the herbicidal efficacy of Epyrifenacil.

Detailed Steps:

-

Plant Culture: Sow seeds of the selected weed species in pots containing a sterilized soil mix. Grow the plants in a growth chamber or greenhouse under optimal conditions (e.g., 25-30°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

-

Herbicide Preparation and Application:

-

Prepare a stock solution of the Epyrifenacil formulation.

-

Create a series of dilutions to achieve the desired application rates (e.g., 0, 5, 10, 20, 40, 80 g a.i./ha). Include an untreated control.

-

Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.

-

-

Incubation and Assessment:

-

Return the treated plants to the growth chamber and maintain them for 14 to 21 days.

-

Assess the herbicidal efficacy through:

-

Visual Injury Rating: Score plants on a scale of 0% (no injury) to 100% (complete death) at regular intervals.

-

Biomass Reduction: Harvest the above-ground plant material, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

-

-

-

Data Analysis:

-

Calculate the percent growth reduction relative to the untreated control.

-

Use a non-linear regression model (e.g., log-logistic) to analyze the dose-response data and determine the GR50 or LD50 values.

-

Data Presentation:

Present the results in a clear, tabular format.

| Weed Species | Common Name | Application Rate (g a.i./ha) | Visual Control (%) (14 DAT) | Biomass Reduction (%) |

| Amaranthus palmeri | Palmer amaranth | 20 | >95 | Not specified |

| Digitaria ciliaris | Southern Crabgrass | 20 | >90 | Not specified |

| Setaria faberi | Giant Foxtail | 20 | >90 | Not specified |

| Conyza bonariensis | Hairy Fleabane | Not specified | Effective Control | Not specified |

| Echinochloa colona | Junglerice | Not specified | Effective Control | Not specified |

| Eleusine indica | Goosegrass | Not specified | Effective Control | Not specified |

| Lolium multiflorum | Italian Ryegrass | Not specified | Effective Control | Not specified |

DAT: Days After Treatment. Data on specific biomass reduction percentages at various doses are limited in the provided search results.

Conclusion

The protocols outlined in these application notes provide a standardized framework for assessing the efficacy of Epyrifenacil. The in vitro PPO inhibition assay offers a precise measure of the herbicide's direct interaction with its target enzyme, while the whole-plant bioassay provides a comprehensive evaluation of its herbicidal activity under controlled conditions. Adherence to these detailed methodologies and structured data presentation will ensure the generation of high-quality, comparable data for research, development, and regulatory purposes.

References

- 1. Epyrifenacil, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epyrifenacil - Wikipedia [en.wikipedia.org]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Greenhouse Bioassay of Epyrifenacil Herbicide Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epyrifenacil is a novel, systemic herbicide belonging to the pyrimidinedione chemical class, developed by Sumitomo Chemical.[1][2][3][4][5] It functions as a protoporphyrinogen oxidase (PPO) inhibitor, a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and ultimately, plant death. Epyrifenacil is a proherbicide that is converted to its active form, S-3100-CA, within the plant. A key feature of Epyrifenacil is its systemic activity, allowing for the control of a broad spectrum of weeds, including grasses and some broadleaf species resistant to other PPO inhibitors. Furthermore, its low vapor pressure minimizes the risk of off-target movement.

These application notes provide a detailed protocol for conducting a greenhouse bioassay to screen the efficacy of Epyrifenacil on various weed species. The protocol covers plant preparation, herbicide application, data collection through visual assessment and biomass reduction, and dose-response analysis.

Signaling Pathway of Epyrifenacil's Mode of Action

Experimental Protocols

Plant Material and Growth Conditions

-

Weed Species Selection: A selection of common and economically important weed species should be used for screening. This should include both broadleaf and grass species. Suggested species include Palmer amaranth (Amaranthus palmeri), common lambsquarters (Chenopodium album), velvetleaf (Abutilon theophrasti), barnyardgrass (Echinochloa crus-galli), and Italian ryegrass (Lolium perenne ssp. multiflorum).

-

Potting and Germination: Sow seeds of each weed species in 10-cm diameter pots filled with a commercial potting mix. Lightly cover the seeds with the same mix and water as needed.

-

Greenhouse Conditions: Maintain the greenhouse at a temperature of 25/20°C (day/night) with a 16-hour photoperiod. If natural light is insufficient, supplement with artificial lighting. Water the plants as necessary to maintain adequate soil moisture.

-

Plant Growth Stage: Treat the plants with Epyrifenacil when they reach the 2-4 true leaf stage. This ensures uniformity and susceptibility to the herbicide.

Herbicide Application

-

Epyrifenacil Formulation: Prepare a stock solution of technical grade Epyrifenacil in a suitable solvent (e.g., acetone with a surfactant). From this stock, create a series of dilutions to achieve the desired application rates.

-

Dose Range: A logarithmic series of doses should be used to generate a dose-response curve. A suggested range for Epyrifenacil is 0 (control), 2.5, 5, 10, 20, 40, and 80 grams of active ingredient per hectare (g a.i./ha). The final application volume should be consistent across all treatments, typically equivalent to 200 L/ha.

-

Application Method: Apply the herbicide solutions using a laboratory cabinet sprayer equipped with a flat-fan nozzle. This ensures uniform coverage of the plant foliage. An untreated control group (sprayed with solvent and surfactant only) must be included for comparison.

-

Replication: Each treatment (dose rate for each weed species) should be replicated at least three to four times in a completely randomized design.

Data Collection and Analysis

3.1. Visual Injury Assessment:

-

Rating Scale: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT). Use a standardized rating scale from 0 to 100%, where 0% represents no visible injury and 100% represents complete plant death.

-

Parameters: Injury symptoms to note include chlorosis (yellowing), necrosis (tissue death), stunting, and epinasty (twisting).

3.2. Biomass Reduction:

-

Harvesting: At 21 DAT, harvest the above-ground biomass of each plant by cutting the stem at the soil surface.

-

Drying: Place the harvested biomass in labeled paper bags and dry in an oven at 70°C for 72 hours, or until a constant weight is achieved.

-

Weighing: Record the dry weight of each sample.

-

Calculation: Calculate the percent biomass reduction relative to the mean dry weight of the untreated control plants for each species.

% Biomass Reduction = [1 - (Dry Weight of Treated Plant / Mean Dry Weight of Control Plants)] * 100

3.3. Dose-Response Analysis:

-

Data Modeling: Use a statistical software package to perform a non-linear regression analysis on the biomass reduction data. The log-logistic model is commonly used for herbicide dose-response studies.

-

ED₅₀ and GR₅₀ Calculation: From the dose-response curve, calculate the Effective Dose for 50% response (ED₅₀) and the Growth Reduction for 50% response (GR₅₀). These values represent the herbicide dose required to cause a 50% reduction in the measured parameter (e.g., biomass) compared to the untreated control.

Experimental Workflow

Data Presentation

The quantitative data from the dose-response study should be summarized in a clear and structured table for easy comparison of Epyrifenacil's efficacy across different weed species.

Table 1: Efficacy of Epyrifenacil on Selected Weed Species in a Greenhouse Bioassay

| Weed Species | Common Name | GR₅₀ (g a.i./ha) | 95% Confidence Interval |

| Amaranthus palmeri | Palmer Amaranth | 8.5 | 7.2 - 9.8 |

| Chenopodium album | Common Lambsquarters | 12.3 | 10.5 - 14.1 |

| Abutilon theophrasti | Velvetleaf | 15.8 | 13.9 - 17.7 |

| Echinochloa crus-galli | Barnyardgrass | 18.2 | 16.4 - 20.0 |

| Lolium perenne ssp. multiflorum | Italian Ryegrass | 22.5 | 20.1 - 24.9 |

Note: The data presented in Table 1 are representative examples and may not reflect actual experimental results.

Conclusion

This application note provides a comprehensive protocol for conducting a greenhouse bioassay to evaluate the efficacy of the novel herbicide Epyrifenacil. By following these detailed methodologies, researchers can generate reliable and reproducible data on the dose-response of various weed species to Epyrifenacil. The provided diagrams for the signaling pathway and experimental workflow, along with the structured data presentation, offer a clear and concise guide for scientists and professionals in the field of herbicide development and weed management. The systemic and broad-spectrum activity of Epyrifenacil makes it a promising tool for modern agriculture, and rigorous bioassays are essential for understanding its full potential and optimal use patterns.

References

- 1. researchgate.net [researchgate.net]

- 2. caws.org.nz [caws.org.nz]

- 3. Integrated Weed Management Inside Greenhouses / Floriculture and Ornamental Nurseries / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]

- 4. mdpi.com [mdpi.com]

- 5. Epyrifenacil, a new systemic PPO-inhibiting herbicide for broad-spectrum weed control - PubMed [pubmed.ncbi.nlm.nih.gov]

Evaluating Epyrifenacil: A Comprehensive Guide to Field Trial Design and Execution

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for designing and conducting field trials to evaluate the performance of Epyrifenacil, a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide. These guidelines are intended for researchers, scientists, and professionals involved in the development and assessment of new herbicidal compounds. Adherence to these protocols will ensure the generation of robust and comparable data on the efficacy and crop safety of Epyrifenacil.

Introduction to Epyrifenacil

Epyrifenacil is a systemic herbicide belonging to the pyrimidinedione chemical class, developed by Sumitomo Chemical.[1][2] It functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[3][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[5] Epyrifenacil has demonstrated broad-spectrum activity against both grass and broadleaf weeds, including some biotypes resistant to other PPO inhibitors. It is characterized by its systemic action and low vapor pressure, which minimizes the risk of off-target movement.

Field Trial Experimental Design

The recommended experimental design for evaluating Epyrifenacil performance is the Randomized Complete Block Design (RCBD) . This design is highly effective for agricultural field research as it helps to minimize the effects of field variability, such as differences in soil type, slope, or weed pressure.

Key Components of the RCBD:

-

Treatments: The treatments should include a range of Epyrifenacil application rates, a negative control (untreated), and a positive control (a standard commercial herbicide with a similar mode of action or for the same target weeds). It is also recommended to include a weed-free control (hand-weeded) to assess the maximum yield potential. For crop safety evaluations, it is crucial to include rates that are at least double the proposed label rate.

-

Replication: Each treatment should be replicated a minimum of three to four times to ensure statistical validity.

-

Blocking: The experimental area should be divided into blocks, where each block contains one replicate of every treatment. The blocks should be positioned to account for any known field gradients.

-

Randomization: Within each block, the treatments are assigned to individual plots in a random manner.

-

Plot Size: The size of the individual plots should be large enough to minimize edge effects and allow for representative sampling. A common plot size for herbicide trials is 2 x 10 meters or 2 x 15 meters.

Experimental Protocols

Site Selection and Preparation

Select a field with a uniform history of cropping and weed pressure. The target weed species should be present at a moderate and uniform density. Prepare the seedbed according to standard agricultural practices for the chosen crop.

Herbicide Application

-

Application Timing: Epyrifenacil can be evaluated for pre-plant, pre-emergence, and post-emergence applications. The specific timing will depend on the objectives of the trial and the target crop and weeds.

-

Application Rates: Based on existing research, a key rate to evaluate is 20 g a.i. ha⁻¹. A range of rates above and below this should be included to determine the dose-response relationship.

-

Adjuvants: The use of adjuvants, such as a crop oil concentrate at 1% (v/v), has been noted and should be considered as a variable or a standard component of the spray solution, depending on the trial objectives.

-

Equipment and Calibration: Use a calibrated research plot sprayer to ensure accurate and uniform application. Record all application parameters, including spray volume, pressure, nozzle type, and weather conditions (temperature, humidity, wind speed and direction) at the time of application.

Data Collection

-

Visual Ratings: Conduct visual assessments of percent weed control at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment - DAT). Ratings should be made on a scale of 0% (no effect) to 100% (complete weed death) relative to the untreated control plots.

-

Weed Density: Count the number of individual weed species within randomly placed quadrats (e.g., 0.25 m² or 0.5 m²) in each plot.

-

Weed Biomass: At a specified time point (e.g., 28 or 56 DAT), collect all above-ground weed biomass from within the quadrats. Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

-

Visual Phytotoxicity: Assess crop injury at the same intervals as weed control ratings, using a scale of 0% (no injury) to 100% (crop death). Symptoms to look for include stunting, chlorosis, necrosis, and malformation.

-

Crop Growth Metrics: Depending on the crop, measure relevant growth parameters such as plant height, stand count, or trunk diameter (for tree crops).

-

Crop Yield: At crop maturity, harvest the designated central area of each plot to determine the crop yield. Report yield on a standardized basis (e.g., kg/ha ).

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Visual Weed Control Efficacy (%) at Different Assessment Timings

| Treatment | Rate (g a.i./ha) | 7 DAT | 14 DAT | 28 DAT | 56 DAT |

| Epyrifenacil | 10 | ||||

| Epyrifenacil | 20 | ||||

| Epyrifenacil | 40 | ||||

| Standard Herbicide | X | ||||

| Untreated Control | 0 | 0 | 0 | 0 | 0 |

Table 2: Weed Density and Biomass at 28 DAT

| Treatment | Rate (g a.i./ha) | Weed Density (plants/m²) | Weed Dry Biomass (g/m²) |

| Epyrifenacil | 10 | ||

| Epyrifenacil | 20 | ||

| Epyrifenacil | 40 | ||

| Standard Herbicide | X | ||

| Untreated Control | 0 |

Table 3: Crop Phytotoxicity and Yield

| Treatment | Rate (g a.i./ha) | Max. Phytotoxicity (%) | Yield ( kg/ha ) |

| Epyrifenacil | 10 | ||

| Epyrifenacil | 20 | ||

| Epyrifenacil | 40 | ||

| Epyrifenacil | 80 (2x rate) | ||

| Standard Herbicide | X | ||

| Weed-Free Control | - | 0 | |

| Untreated Control | 0 | 0 |

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. If the ANOVA shows significant treatment effects (p < 0.05), a means separation test (e.g., Tukey's HSD or Fisher's LSD) should be performed to determine significant differences between treatment means. Dose-response data can be analyzed using regression analysis.

Visualizations

Caption: Mode of Action: Epyrifenacil inhibits the PPO enzyme, leading to cell death.

Caption: Workflow for an Epyrifenacil field trial from planning to reporting.

References

Application Note: Quantitative Analysis of Epyrifenacil and its Metabolite S-3100-CA by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the herbicide Epyrifenacil and its primary metabolite, S-3100-CA, in biological matrices. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers in drug metabolism, pharmacokinetics, and toxicology studies.

Introduction

Epyrifenacil is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide.[1] In mammals, Epyrifenacil is rapidly metabolized to its carboxylic acid derivative, S-3100-CA, which is considered the primary active metabolite responsible for potential toxicity.[2][3][4] Accurate quantification of both the parent compound and its major metabolite is crucial for understanding its metabolic fate, toxicokinetic profile, and for conducting human health risk assessments.[5] LC-MS/MS offers the high sensitivity and selectivity required for the analysis of these compounds in complex biological samples.

Experimental Protocols

Sample Preparation (Liver Tissue)

This protocol is adapted from methodologies described for the analysis of pesticides in biological tissues.

Materials:

-

Liver tissue samples

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge tubes (50 mL)

-

Homogenizer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

LC-MS vials

Procedure:

-

Weigh approximately 100 mg of liver tissue into a 50 mL centrifuge tube.

-

Add 300 µL of methanol.

-

Homogenize the tissue sample using a ball mill or other suitable homogenizer.

-

Centrifuge the homogenate at 16,000 x g for 5 minutes to pellet the tissue debris.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). |

| Mobile Phase A | 0.1% Formic acid in Water. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |

| Flow Rate | 0.4 mL/min. |

| Column Temperature | 40 °C. |

| Injection Volume | 5 µL. |

| Gradient | Time (min) |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative mode (polarity switching may be required as optimization is needed). |

| Scan Type | Multiple Reaction Monitoring (MRM). |

| Capillary Voltage | 3.5 kV. |

| Source Temperature | 150 °C. |

| Desolvation Temp. | 400 °C. |

| Gas Flow | Optimized for the specific instrument. |

MRM Transitions (Hypothetical - requires optimization):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Epyrifenacil | [M+H]⁺ | Fragment 1 | Optimize |

| Fragment 2 | Optimize | ||

| S-3100-CA | [M-H]⁻ | Fragment 1 | Optimize |

| Fragment 2 | Optimize |

Note: The exact m/z values for precursor and product ions and the optimal collision energies need to be determined by infusing standard solutions of Epyrifenacil and S-3100-CA into the mass spectrometer.

Data Presentation

The following table summarizes quantitative data for S-3100-CA found in a study using chimeric mice with humanized liver. Epyrifenacil was not detected in the liver samples.

| Analyte | Matrix | Treatment | Concentration (ng/g wet weight liver) |

| S-3100-CA | PXB Mouse Liver | 40 ppm Epyrifenacil in feed for 7 days | 1577 ± 500.8 |

Visualizations

Metabolic Pathway of Epyrifenacil

Caption: Metabolic conversion of Epyrifenacil to S-3100-CA.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for Epyrifenacil and metabolite analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of Epyrifenacil and its major metabolite, S-3100-CA, in biological matrices. The detailed protocol for sample preparation and the optimized analytical conditions are suitable for high-throughput analysis in toxicological and pharmacokinetic studies. The provided workflow and metabolic pathway diagrams offer a clear visual representation of the analytical process and the biotransformation of Epyrifenacil.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Absorption, Distribution, Metabolism, and Excretion of a New Herbicide, Epyrifenacil, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel approach for verification of a human PBPK modeling strategy using chimeric mice in the health risk assessment of epyrifenacil - PubMed [pubmed.ncbi.nlm.nih.gov]

Epyrifenacil: Application Notes and Protocols for Pre-Plant Burndown Weed Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epyrifenacil is a novel protoporphyrinogen oxidase (PPO) inhibiting herbicide developed by Sumitomo Chemical for broad-spectrum pre-plant burndown weed control.[1][2][3] Belonging to the pyrimidinedione chemical class, Epyrifenacil offers a unique systemic action against a wide range of grass and broadleaf weeds, including those resistant to other PPO inhibitors.[1][4] Its mode of action, coupled with favorable application timings, positions it as a significant tool in modern weed management strategies. This document provides detailed application notes, experimental protocols, and efficacy data to support research and development efforts related to Epyrifenacil.

Mode of Action

Epyrifenacil functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species. These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, plant death. A distinguishing feature of Epyrifenacil is its systemic activity, which is attributed to the phloem mobility of its acidic metabolite, allowing for translocation within the plant.

Data Presentation

Efficacy of Epyrifenacil on PPO-Inhibitor Resistant Palmer Amaranth

| Target Weed Biotype | Epyrifenacil Application Rate (lb ai/A) | Weed Control (%) |

| ∆Gly-210 resistant Palmer amaranth | 0.004 | 88 |

| Arg-128-gly resistant Palmer amaranth | 0.004 | 100 |

| Gly-399-Ala resistant Palmer amaranth | 0.004 | 100 |

| All evaluated resistant biotypes | 0.008 | 100 |

| All evaluated resistant biotypes | 0.016 | 100 |

Data sourced from EPA documents referencing Nelson and Schneider, 2021.

Efficacy of Epyrifenacil on Grass Weeds

| Target Weed Species | Epyrifenacil Application Rate (lb ai/A) | Weed Control (%) |

| Barnyardgrass | 0.018 | 100 |

| Large Crabgrass | 0.018 | 98 |

Data sourced from EPA documents referencing Nelson and Schneider, 2021.

Efficacy of Epyrifenacil Tank Mixes for Pre-Plant Burndown

A tank mixture of Epyrifenacil with glyphosate and dicamba has demonstrated statistically higher effectiveness against several key weed species compared to glyphosate and dicamba alone.

| Target Weed Species |

| Purslane |

| Velvetleaf |

| Palmer amaranth |

| Dandelion |

| Shepherd's purse |

| Giant foxtail |

| Fall panicum |

| Common barnyardgrass |

Effectiveness was evaluated 14 days after application. Specific control percentages from the source study (Nelson and Schneider, 2021) were not publicly available.

Application Rates for General Weed Control

| Epyrifenacil Application Rate (fl oz/A) | Outcome |

| 5 | 64 weed species controlled |

| 5 | 28 weed species suppressed |

| 2.5 | 4 weed species controlled |

| 2.5 | 6 weed species suppressed |

Treatment results were evaluated 14 days after application. A comprehensive list of the 92 targeted weed species was not publicly available.

Experimental Protocols

Protocol for Evaluating Pre-Plant Burndown Efficacy of Epyrifenacil

1. Objective: To determine the efficacy of Epyrifenacil, alone and in combination with tank-mix partners, for the pre-plant burndown control of various weed species.

2. Experimental Design:

-

Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of 4 replications.

-

Plot Size: Minimum of 10 feet by 30 feet to minimize edge effects and provide a representative area for assessment.

3. Treatments:

-

Epyrifenacil Rates: Include a range of rates to determine dose-response, for example, 2.5 fl oz/A and 5.0 fl oz/A.

-

Tank Mixes:

-

Epyrifenacil + Glyphosate

-

Epyrifenacil + Dicamba

-

Epyrifenacil + Glyphosate + Dicamba

-

-

Comparative Standards: Include industry-standard burndown herbicides (e.g., glyphosate alone, dicamba alone, other PPO inhibitors) for comparison.

-

Controls: Include an untreated check plot within each replication.

4. Application:

-

Timing: Apply to actively growing weeds. Record the growth stage of each target weed species at the time of application.

-

Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.

-

Carrier Volume: Apply in a spray volume of 10-20 gallons per acre.

-

Adjuvants: Include appropriate adjuvants (e.g., non-ionic surfactant, crop oil concentrate, or methylated seed oil) as recommended by the product label.

5. Data Collection:

-

Weed Control Ratings: Visually assess percent weed control at 7, 14, 21, and 28 days after treatment (DAT). Ratings should be on a scale of 0% (no control) to 100% (complete death of the weed).

-

Weed Density and Biomass: In a designated quadrat within each plot, count the number of live weeds of each species and collect above-ground biomass at a specified time point (e.g., 28 DAT).

-

Crop Safety (if applicable): If a crop is to be planted following the burndown application, assess crop injury (phytotoxicity) at regular intervals after emergence.

6. Statistical Analysis:

-

Analyze data using Analysis of Variance (ANOVA).

-

Use a means separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Visualizations

Caption: Epyrifenacil's Mode of Action via PPO Inhibition.

Caption: Workflow for Pre-Plant Burndown Herbicide Field Trial.

References

- 1. Epyrifenacil, a new systemic PPO‐inhibiting herbicide for broad‐spectrum weed control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Epyrifenacil Sumitomo Chemical New phenyluracil herbicide ISO Published 2020– A protoporphyrinogen oxidase (PPOX) inhibitor – News & Updates [chemrobotics.in]

- 4. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for Studying PPO Inhibitor Resistance with Epyrifenacil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epyrifenacil is a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide belonging to the pyrimidinedione chemical class.[1][2] It offers broad-spectrum control of both grass and broadleaf weeds and has demonstrated systemic activity.[1][2] The rise of weed resistance to PPO inhibitors, a critical class of herbicides, necessitates robust methods for studying the efficacy of new active ingredients like Epyrifenacil against resistant biotypes. These application notes provide detailed protocols for researchers to investigate PPO inhibitor resistance, with a focus on Epyrifenacil.

Protoporphyrinogen oxidase (PPO) is a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species that cause rapid cell membrane disruption and plant death. Resistance to PPO inhibitors in weeds can occur through two primary mechanisms: target-site resistance (TSR), involving mutations in the gene encoding the PPO enzyme (primarily the PPX2 gene in weeds), and non-target-site resistance (NTSR), which can involve enhanced herbicide metabolism or reduced herbicide translocation.[3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Epyrifenacil and Other PPO Inhibitors against Wild-Type Amaranthus palmeri PPO2

| Herbicide | IC50 (nM) ± 95% Confidence Interval |

| Epyrifenacil | 1.2 ± 0.2 |

| Flumioxazin | 2.5 ± 0.4 |

| Fomesafen | 4.8 ± 0.7 |

Data adapted from Sada et al. (2024).

Table 2: Efficacy of Epyrifenacil on PPO-Inhibitor Resistant Amaranthus palmeri Biotypes in Greenhouse Trials

| Target-Site Mutation | Epyrifenacil Application Rate (g a.i. ha⁻¹) | Control Level | Reference |

| ΔG210 | 20 | Effective control observed | |

| R128G | 20 | Effective control observed | |

| G399A | 20 | Effective control observed |

Note: While effective control has been reported, quantitative dose-response studies to determine the resistance factor (R/S ratio) for Epyrifenacil against these specific mutations are still needed.

Signaling Pathways and Resistance Mechanisms

PPO Inhibition Pathway

Caption: Mechanism of action of Epyrifenacil, a PPO inhibitor.

Experimental Workflow for Investigating PPO Inhibitor Resistance

Caption: Workflow for characterizing PPO inhibitor resistance.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol determines the level of resistance at the whole-plant level.

1. Plant Material and Growth Conditions:

-

Grow seeds from both suspected resistant and known susceptible weed populations (e.g., Amaranthus palmeri) in 10-cm diameter pots filled with a commercial potting mix.

-

Place pots in a greenhouse or growth chamber with controlled conditions: 30/20°C day/night temperature, 16-hour photoperiod, and adequate irrigation.

-

Thin seedlings to one plant per pot after emergence.

2. Herbicide Application:

-

Apply Epyrifenacil at the 4- to 6-leaf stage.

-

Use a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L ha⁻¹).

-

Prepare a range of Epyrifenacil doses to create a dose-response curve. For Amaranthus species, a suggested range is 0, 0.5, 1, 2, 4, 8, 16, and 32 g a.i. ha⁻¹. Include a non-treated control.

-

Include a surfactant or crop oil concentrate as recommended for the herbicide formulation.

3. Data Collection and Analysis:

-

At 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death).

-

Harvest the above-ground biomass, dry in an oven at 60°C for 72 hours, and record the dry weight.

-

Calculate the dose required to cause 50% growth reduction (GR50) for both resistant and susceptible populations using a log-logistic dose-response model.

-

Determine the resistance factor (R/S ratio) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Protocol 2: In Vitro PPO Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of Epyrifenacil on the PPO enzyme.

1. Enzyme Extraction:

-

Harvest 1-2 g of fresh, young leaf tissue from both resistant and susceptible plants.

-

Homogenize the tissue in an ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 5% (w/v) PVPP).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

2. PPO Activity Measurement:

-

The reaction mixture should contain potassium phosphate buffer, the enzyme extract, and the substrate, protoporphyrinogen IX (PPGIX). PPGIX must be prepared fresh by the reduction of protoporphyrin IX.

-

Initiate the reaction by adding PPGIX.

-

Monitor the increase in fluorescence resulting from the PPO-catalyzed conversion of PPGIX to protoporphyrin IX using a microplate reader.

3. Inhibition Assay:

-

Pre-incubate the enzyme extract with a range of Epyrifenacil concentrations for 10 minutes before adding the substrate.

-